molecular formula C15H11F2N3O3 B2653792 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1171422-79-9

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Katalognummer: B2653792
CAS-Nummer: 1171422-79-9
Molekulargewicht: 319.268
InChI-Schlüssel: SEDBSZAADNFETI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide" is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-difluorophenyl group at the 5-position and a 2,5-dimethylfuran-3-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties, metabolic stability, and role in enhancing bioavailability in medicinal chemistry applications .

Eigenschaften

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3/c1-7-5-11(8(2)22-7)13(21)18-15-20-19-14(23-15)10-4-3-9(16)6-12(10)17/h3-6H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDBSZAADNFETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a difluorophenyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Formation of the dimethylfuran carboxamide moiety: This can be accomplished by reacting the oxadiazole intermediate with a dimethylfuran carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole or Related Heterocycles

The compound’s structural analogs include derivatives with modified heterocyclic cores or substituents. For example:

  • 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: Shares a 1,2,4-oxadiazole core but incorporates a trifluoroethylamino group, enhancing electron-withdrawing effects and fluorophilic interactions .

Impact of Fluorine Substituents

Fluorine substituents are critical for modulating bioactivity. The 2,4-difluorophenyl group in the target compound contrasts with analogs like 2-chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide (793679-01-3), which uses a single fluorine on the benzyl group. The difluoro substitution enhances steric and electronic effects, improving binding to hydrophobic pockets in biological targets compared to mono-fluorinated derivatives .

Physicochemical and Spectral Properties

Key differences in physicochemical properties are evident in spectral

  • IR Spectroscopy : The target compound’s oxadiazole core lacks the C=O stretching band (~1660–1680 cm⁻¹) seen in hydrazinecarbothioamide precursors (e.g., compounds [4–6] in ), confirming cyclization to the oxadiazole .
  • NMR Analysis: The 2,4-difluorophenyl group produces distinct ¹⁹F NMR signals (e.g., δ -110 to -120 ppm for ortho-F and δ -100 to -110 ppm for para-F), differing from mono-fluorinated analogs like 852686-85-2 ([2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2,4-difluorobenzoate), which show simpler splitting patterns .

Data Table: Key Comparisons with Structural Analogs

Compound Name Core Structure Substituents Key Properties Reference
Target Compound 1,3,4-Oxadiazole 2,4-Difluorophenyl, 2,5-dimethylfuran-3-carboxamide High metabolic stability, νC=O absent (IR)
793680-14-5 1,3,4-Thiadiazole Ethyl, 2,5-dimethylfuran-3-carboxamide Lower oxidation stability (S vs. O)
793679-01-3 Acetamide 4-Fluorobenzyl, chloroethyl Mono-fluorinated, moderate lipophilicity
[7–9] () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerism (thiol/thione), νC=S at 1247–1255 cm⁻¹

Functional Group Impact on Bioactivity

The 2,4-difluorophenyl group’s dual fluorine atoms increase electronegativity and resistance to CYP450-mediated metabolism relative to non-fluorinated analogs like 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (793678-89-4) .

Biologische Aktivität

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound belonging to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various therapeutic applications, including anticancer and anticonvulsant properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H12F2N4O3\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_4\text{O}_3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Difluorophenyl Group : The difluorophenyl moiety is incorporated using reagents like 2,4-difluorobenzoyl chloride.
  • Formation of the Carboxamide : The final step involves amidation with 2,5-dimethylfuran-3-carboxylic acid or its derivatives.

Anticancer Activity

Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines.

StudyCompound TestedCancer TypeResult
Oxadiazole DerivativeBreast CancerInduced apoptosis in MCF-7 cells
1,3,4-OxadiazoleLung CancerInhibited cell growth by 50% at 10 µM

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of oxadiazole derivatives. For instance, studies have demonstrated that certain oxadiazole compounds exhibit significant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models.

StudyCompound TestedModel UsedResult
Oxadiazole DerivativePTZ ModelSignificant reduction in seizure activity
1,3,4-OxadiazoleMES ModelProlonged seizure threshold

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : Interacting with neurotransmitter receptors that play a role in seizure activity.

Case Studies

Several case studies have investigated the biological effects of related oxadiazole compounds:

  • Study on Anticancer Effects :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Results indicated that modifications to the oxadiazole ring structure significantly enhanced anticancer potency.
  • Anticonvulsant Activity Assessment :
    • A comparative study was conducted on different oxadiazole derivatives to determine their efficacy in seizure models. The results showed that certain substitutions on the oxadiazole ring led to increased anticonvulsant activity.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

  • Multi-step reaction optimization :

  • Temperature control : Cyclization of the oxadiazole ring typically requires 60–80°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC is used to track intermediate formation and optimize reaction termination .
    • Purification : Column chromatography (silica gel, hexane:EtOAc gradients) achieves >95% purity, while recrystallization from ethanol improves crystalline form .
    • Validation : ¹H/¹³C NMR confirms structural assignments (e.g., furan methyl groups at δ 2.3–2.5 ppm), and HPLC (C18 column, acetonitrile/water mobile phase) verifies purity ≥98% .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies aromatic protons (e.g., difluorophenyl signals at δ 7.2–7.8 ppm) and methyl groups .
  • ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) and oxadiazole ring carbons .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 387.1024) with <3 ppm error .
    • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Antimicrobial assays : Broth microdilution against Staphylococcus aureus (MIC values) .
  • Enzyme inhibition : Fluorescence-based kinase/protease assays (IC50 determination) using recombinant enzymes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during oxadiazole ring formation?

  • Catalyst screening : Use of p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time and impurity formation .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., hydrolysis) by shortening reaction duration (30 minutes vs. 12 hours conventional) .
  • Solvent-free conditions : Minimizes solvent-related impurities; yields improve by 15–20% in neat reactions at 100°C .

Q. How to address discrepancies in reported biological activity across studies?

  • Replicate assays under standardized conditions :

  • Control variables: Cell passage number, serum concentration, and incubation time .
    • Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., t₁/₂ <30 min) that may reduce observed activity .
    • Structural-activity relationship (SAR) analysis : Compare analogs (e.g., replacing difluorophenyl with chlorophenyl) to isolate substituent effects .

Q. What integrated approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding poses with target proteins (e.g., EGFR kinase; Glide SP scoring identifies hydrogen bonds with oxadiazole and difluorophenyl groups) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
  • In vivo models : Zebrafish xenografts assess tumor growth inhibition (dose-dependent reduction at 10–50 mg/kg) .

Q. How to resolve conflicting spectral data during structural validation?

  • 2D NMR techniques :

  • HSQC correlates ¹H-¹³C couplings, resolving overlapping signals (e.g., furan vs. oxadiazole protons) .
  • NOESY identifies spatial proximity between methyl groups and aromatic rings .
    • X-ray crystallography : Confirms absolute configuration and hydrogen-bonding networks (e.g., oxadiazole N-O···H interactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.